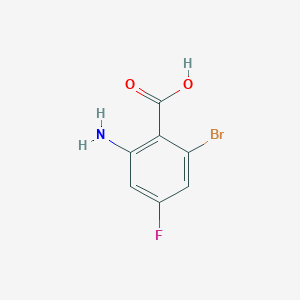

2-Amino-6-bromo-4-fluorobenzoic acid

CAS No.: 1935227-19-2

Cat. No.: VC2975796

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935227-19-2 |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | 2-amino-6-bromo-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | SMRSKCPCQDQOAS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |

| Canonical SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-6-bromo-4-fluorobenzoic acid is a halogenated aromatic compound with distinct structural features that contribute to its chemical behavior and applications. The compound possesses a benzoic acid backbone with three key functional groups strategically positioned on the aromatic ring.

Basic Identification Data

Table 1: Chemical Identity Information

| Parameter | Value |

|---|---|

| Chemical Name | 2-Amino-6-bromo-4-fluorobenzoic acid |

| CAS Registry Number | 1935227-19-2 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) |

| InChIKey | SMRSKCPCQDQOAS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Br)F |

The compound features an amino group (-NH₂) at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 4-position on the benzoic acid ring, creating a unique electronic distribution that influences its reactivity profile .

Structural Features

The molecular structure of 2-amino-6-bromo-4-fluorobenzoic acid exhibits several notable characteristics:

-

The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities

-

The amino group (-NH₂) acts as an electron-donating substituent, increasing electron density in the aromatic ring

-

The bromine atom, being a large halogen, contributes steric bulk and polarizability to the molecule

-

The fluorine atom introduces strong electronegativity and metabolic stability to the structure

This combination of electron-withdrawing halogens (Br, F) and the electron-donating amino group creates a complex electronic environment that affects the compound's chemical behavior, particularly in reactions involving the aromatic ring .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-amino-6-bromo-4-fluorobenzoic acid is essential for its proper handling, storage, and application in research and synthesis.

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Typically off-white to pale yellow |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited solubility in water |

| Melting Point | Expected range: 180-220°C (based on similar structures) |

| pH (saturated solution) | Acidic (due to carboxylic acid group) |

Chemical Reactivity

The reactivity of 2-amino-6-bromo-4-fluorobenzoic acid is primarily governed by its functional groups:

-

Carboxylic Acid Group:

-

Amino Group:

-

Can undergo diazotization reactions

-

Serves as a nucleophile in various transformations

-

Forms amides and imines with appropriate reagents

-

-

Halogen Substituents:

-

Bromine at C-6 can participate in metal-catalyzed coupling reactions (Suzuki, Stille)

-

Fluorine at C-4 enhances metabolic stability and modifies electronic properties

-

Both halogens affect the electron distribution in the aromatic ring

-

Analytical Characterization Methods

Proper characterization of 2-amino-6-bromo-4-fluorobenzoic acid is essential for confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features in NMR spectra include:

-

¹H NMR: Signals for the two aromatic protons, amino protons, and carboxylic acid proton

-

¹³C NMR: Seven carbon signals with characteristic splitting patterns due to F-C coupling

-

¹⁹F NMR: Single resonance signal for the fluorine atom

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

-

3500-3300 cm⁻¹: N-H stretching vibrations from the amino group

-

3000-2500 cm⁻¹: O-H stretching from the carboxylic acid

-

1700-1680 cm⁻¹: C=O stretching from the carboxylic acid

-

1600-1400 cm⁻¹: Aromatic ring vibrations

-

1000-750 cm⁻¹: C-F and C-Br stretching vibrations

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio), with the molecular ion peak at m/z 234/236.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective for assessing the purity of 2-amino-6-bromo-4-fluorobenzoic acid. Typical conditions might include:

-

HPLC: Reversed-phase C18 column with gradient elution using acetonitrile/water mixtures

-

TLC: Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the spatial arrangement of functional groups. Similar halogenated benzoic acids have been characterized using this technique:

"The title compound, C₁₃H₁₀FNO₂, was obtained by the reaction of 2-bromo-4-fluorobenzoic acid with aniline. There are two independent molecules, A and B, in the asymmetric unit, with slight conformational differences..."

Comparison with Structurally Related Compounds

Comparing 2-amino-6-bromo-4-fluorobenzoic acid with structurally related compounds provides insight into how specific structural features influence properties and reactivity.

Comparative Analysis of Similar Compounds

Table 3: Comparison with Related Compounds

| Compound | Molecular Formula | Key Structural Differences | CAS Number |

|---|---|---|---|

| 2-Amino-6-bromo-4-fluorobenzoic acid | C₇H₅BrFNO₂ | Target compound | 1935227-19-2 |

| 2-Amino-6-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | Fluorine at C-3 instead of C-4 | 1153974-98-1 |

| 2-Amino-4-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | Bromine at C-4, fluorine at C-3 | 1416013-62-1 |

| 2-Amino-5-bromo-4-fluorobenzoic acid | C₇H₅BrFNO₂ | Bromine at C-5, fluorine at C-4 | 143945-65-7 |

| 2-Bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | Lacks amino group | 2252-37-1 |

| 2-Amino-4-bromo-6-fluorophenol | C₆H₅BrFNO | Phenol instead of carboxylic acid | 182499-89-4 |

Effect of Positional Isomerism

The position of substituents on the aromatic ring significantly affects the compound's properties:

-

Electronic Effects:

-

The relative positions of electron-donating (NH₂) and electron-withdrawing (Br, F) groups influence the electron distribution

-

These electronic effects impact reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions

-

-

Steric Effects:

-

The spatial arrangement of substituents affects molecular conformation and potential for intermolecular interactions

-

Steric factors can influence reaction rates and selectivity in various transformations

-

-

Hydrogen Bonding Patterns:

-

Different isomers may exhibit variations in hydrogen bonding capabilities, affecting crystalline structure and solubility

-

As noted in research on similar compounds: "Both molecules feature an intramolecular N—H⋯O hydrogen bond. In the crystal, the molecules are linked by pairwise O—H⋯O hydrogen bonds to form A–B acid–acid dimers and weak C—H⋯F interactions further connect the dimers."

-

Influence of Halogen Substitution Pattern

The specific pattern of halogen substitution influences several properties:

-

Pharmacokinetic Properties:

-

Fluorine incorporation often enhances metabolic stability

-

The position of fluorine can affect lipophilicity and membrane permeability

-

-

Reactivity in Coupling Reactions:

-

The position of bromine relative to other functional groups impacts reactivity in metal-catalyzed coupling reactions

-

Ortho substituents (relative to bromine) can either accelerate or hinder coupling processes due to electronic and steric effects

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume